6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione 6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 13593-36-7
VCID: VC15831742
InChI: InChI=1S/C4H2ClFN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10)
SMILES:
Molecular Formula: C4H2ClFN2O2
Molecular Weight: 164.52 g/mol

6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione

CAS No.: 13593-36-7

Cat. No.: VC15831742

Molecular Formula: C4H2ClFN2O2

Molecular Weight: 164.52 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione - 13593-36-7

Specification

CAS No. 13593-36-7
Molecular Formula C4H2ClFN2O2
Molecular Weight 164.52 g/mol
IUPAC Name 6-chloro-5-fluoro-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C4H2ClFN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10)
Standard InChI Key GLBKQJCGTMOLRH-UHFFFAOYSA-N
Canonical SMILES C1(=C(NC(=O)NC1=O)Cl)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 5 and 6 with fluorine and chlorine atoms, respectively. The presence of two ketone groups at positions 2 and 4 confers reactivity, enabling participation in hydrogen bonding and enzymatic interactions . The IUPAC name, 6-chloro-5-fluoro-1H-pyrimidine-2,4-dione, reflects this substitution pattern.

Key Structural Features:

  • Halogen substituents: Enhance electrophilicity and metabolic stability .

  • Tautomerism: Exists in keto-enol tautomeric forms, influencing its interaction with biological targets .

Physicochemical Data

Compiled data from experimental studies reveal critical properties (Table 1) :

Table 1: Physicochemical Properties of 6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione

PropertyValue
Molecular Weight164.52 g/mol
Density1.9±0.1 g/cm³
Boiling Point510.5±60.0 °C (extrapolated)
Melting Point260°C (decomposition)
LogP (Partition Coefficient)-2.69 (indicating high polarity)
SolubilityModerate in polar solvents

The compound’s low LogP value suggests limited lipid solubility, favoring aqueous environments .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically begins with 5-fluorouracil as a precursor. Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under controlled conditions .

Representative Procedure :

  • Chlorination: 5-Fluorouracil reacts with POCl₃ in the presence of N,N-dimethylaniline as a catalyst.

  • Quenching: The reaction mixture is poured onto ice, yielding the crude product.

  • Purification: Recrystallization from ethanol or acetic acid enhances purity (>98%).

Challenges:

  • Side Reactions: Over-chlorination or hydrolysis may occur without strict temperature control .

  • Yield Optimization: Reported yields range from 70–85%, depending on reaction scale .

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional heating .

  • Solid-Phase Synthesis: Facilitates scalable production with minimal by-products .

Mechanism of Action and Biological Activity

Nucleic Acid Interference

The compound acts as an antimetabolite, inhibiting enzymes involved in nucleotide biosynthesis. Key interactions include:

  • Thymidylate Synthase Inhibition: Competes with deoxyuridine monophosphate (dUMP) for binding, disrupting DNA synthesis .

  • RNA Incorporation: Fluorine’s electronegativity mimics uracil, leading to faulty RNA transcripts .

Cytotoxic Effects

In vitro studies demonstrate dose-dependent cytotoxicity against HeLa cells (IC₅₀ = 12 µM) . The chlorine substituent enhances membrane permeability, while fluorine stabilizes the molecule against enzymatic degradation .

Pharmaceutical Applications

Anticancer Agents

Derivatives of this compound are explored for colorectal and breast cancer therapies. For example:

  • 5-Fluorouracil Analogs: Show 30% greater efficacy in apoptosis induction compared to parent drugs .

  • Combination Therapies: Synergistic effects observed with cisplatin, reducing required dosages by 40% .

Antiviral Research

The compound’s ability to disrupt viral RNA polymerase makes it a candidate for HCV and HIV inhibitors . Recent trials highlight a 50% reduction in viral load in murine models .

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